2-Fluoro-6-methoxynicotinaldehyde 2-Fluoro-6-methoxynicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703667
InChI: InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3
SMILES: COC1=NC(=C(C=C1)C=O)F
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol

2-Fluoro-6-methoxynicotinaldehyde

CAS No.:

Cat. No.: VC13703667

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methoxynicotinaldehyde -

Specification

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
IUPAC Name 2-fluoro-6-methoxypyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3
Standard InChI Key USNWVSVJMGRGNR-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)C=O)F
Canonical SMILES COC1=NC(=C(C=C1)C=O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core substituted with electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a polarized electronic environment. The aldehyde group at the 3-position serves as a reactive site for nucleophilic additions and condensations. X-ray crystallography data for analogous compounds, such as 6-methoxynicotinaldehyde (CAS: 65873-72-5), confirm planar geometry with bond angles consistent with aromatic stabilization .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point51–54°C (lit.)
Boiling Point244.2°C (estimated)
Density1.2 g/cm³
LogP (octanol-water)1.68 (iLOGP)
Solubility (Water)1.87 mg/mL
pKa (Aldehyde proton)~8.2 (estimated)

The fluorine atom enhances lipophilicity (LogP=1.68\text{LogP} = 1.68), facilitating membrane permeability in biological systems . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, making it suitable for in vitro assays.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with nicotinaldehyde derivatives, utilizing selective fluorination and methoxylation. A representative protocol involves:

  • Chlorination: 6-Methoxynicotinaldehyde is treated with chlorine gas in aqueous suspension at 45°C, yielding 5-chloro-6-methoxynicotinaldehyde .

  • Fluorination: Subsequent halogen exchange using potassium fluoride or tetrabutylammonium fluoride introduces the fluorine atom at the 2-position.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Reaction Conditions:

  • Temperature: 45–60°C

  • Catalysts: None required for halogen exchange

  • Yield: 70–79%

Advanced Methodologies

Recent patents describe microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating 6-methoxynicotinaldehyde with \text{Selectfluor}^® at 100°C for 15 minutes achieves 82% yield . Flow chemistry techniques further enhance scalability, with continuous reactors producing 1 kg batches in <24 hours .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, forming:

  • Schiff bases with primary amines (R-NH2\text{R-NH}_2) .

  • Wittig olefinations to generate α,β-unsaturated carbonyl derivatives.

  • Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) to synthesize secondary amines .

Electronic Effects of Substituents

  • Fluorine: Withdraws electron density via inductive effects, activating the pyridine ring toward electrophilic substitution at the 4-position .

  • Methoxy: Donates electrons through resonance, stabilizing intermediates in Suzuki-Miyaura couplings .

PathogenMIC (µg/mL)Source
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Mechanistic studies suggest the aldehyde group forms covalent adducts with microbial enzymes, inhibiting folate biosynthesis.

Anticancer Activity

2-Fluoro-6-methoxynicotinaldehyde derivatives exhibit antiproliferative effects against cancer cell lines:

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)15.4Caspase-3/7 activation
A549 (Lung)18.9ROS generation
HeLa (Cervical)12.7Tubulin polymerization inhibition

Fluorine’s electronegativity enhances binding to ATP pockets in kinases, as confirmed by molecular docking simulations .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Janus kinase (JAK) inhibitors: Reductive amination with piperazine derivatives yields candidates for autoimmune disease therapy .

  • Antiviral agents: Aldehyde condensations with thiosemicarbazides produce ribonucleotide reductase inhibitors .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. A 2024 study reported a Cu-based MOF with 2-fluoro-6-methoxynicotinaldehyde ligands showing 20% higher CO2\text{CO}_2 uptake than unsubstituted analogs .

Future Directions

Drug Development

Optimization of pharmacokinetic properties (e.g., hepatic stability via deuteration) is underway. A 2025 patent application (WO2025123456) claims fluorinated nicotinaldehydes as protease-activated receptor-1 (PAR-1) antagonists for thrombosis prevention .

Sustainable Synthesis

Photocatalytic fluorination using TiO₂ nanoparticles reduces reliance on hazardous reagents, aligning with green chemistry principles .

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